molecular formula C9H17BrO B13152756 4-(Bromomethyl)-4-propyloxane

4-(Bromomethyl)-4-propyloxane

Cat. No.: B13152756
M. Wt: 221.13 g/mol
InChI Key: BFDLXEQLHLDKIR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and a propyl group attached to the oxane ring. The bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-propyloxane typically involves the bromination of 4-methyl-4-propyloxane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors with precise temperature control can optimize the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-propyloxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Alcohols and hydrocarbons are formed depending on the reaction conditions.

Scientific Research Applications

4-(Bromomethyl)-4-propyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-propyloxane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify proteins or nucleic acids through alkylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-4-propyloxane is unique due to its specific combination of a bromomethyl group and a propyl group on the oxane ring. This combination provides distinct reactivity and properties compared to other similar compounds, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

4-(bromomethyl)-4-propyloxane

InChI

InChI=1S/C9H17BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h2-8H2,1H3

InChI Key

BFDLXEQLHLDKIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOCC1)CBr

Origin of Product

United States

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